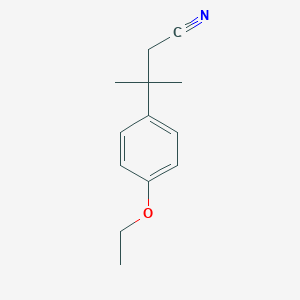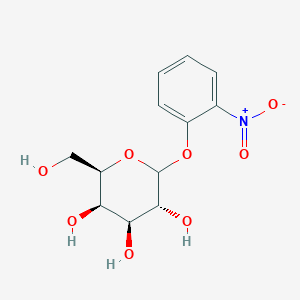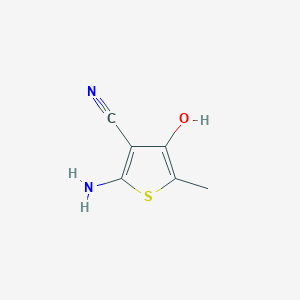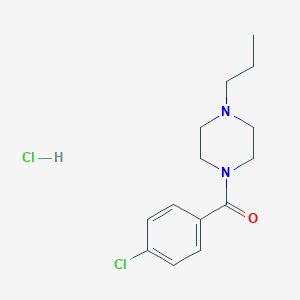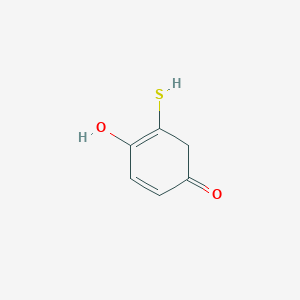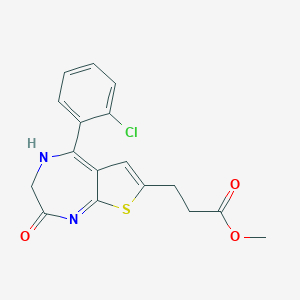
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[1,4]diazepin-2-one derivatives typically involves multi-step organic reactions that begin with the coupling of 3-aminothiophene with α-amino acids, followed by a key step involving an uncatalysed Pictet–Spengler reaction. This reaction facilitates the cyclization to form the seven-membered diazepinone ring. The process has been optimized and applied to produce a series of derivatives including phenylalanine, alanine, and proline-based compounds (Denoyelle et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds showcases a seven-membered diazepinone ring, with the planar thieno and phenyl rings almost perpendicular to one another. This structural arrangement is crucial for their activity and interactions with biological targets. For instance, the temperature-dependent ordering of the methyl group in a closely related compound has been observed, affecting the crystal structure and intermolecular interactions (Dutkiewicz et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno[1,4]diazepin-2-one and its derivatives involves various reactions such as chlorination, nitration, and alkylation. These reactions facilitate the introduction of different substituents on the thieno[1,4]diazepin-2-one ring, altering their chemical properties and pharmacological activities. For example, chlorination and nitration have been described for the synthesis of substituted derivatives, highlighting the electrophilic substitution reactions characteristic of these compounds (Hromatka et al., 1973).
Physical Properties Analysis
The physical properties, including the crystal structure and temperature-dependent behavior of thienodiazepine derivatives, have been extensively studied. These studies reveal how changes in temperature influence the molecular conformation and ordering within the crystal lattice, which in turn affects the compound's solubility, melting point, and other physicochemical properties. Such insights are crucial for the development of pharmaceutical formulations (Dutkiewicz et al., 2012).
Chemical Properties Analysis
The chemical properties of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno[1,4]diazepin-2-one derivatives are influenced by their functional groups and structural conformation. These properties determine their reactivity, stability, and interaction with biological targets. The introduction of substituents through chemical reactions such as chlorination, nitration, and alkylation plays a vital role in modulating these chemical properties, making them suitable for various pharmacological applications (Hromatka et al., 1973).
科学的研究の応用
Temperature-Dependent Structural Analysis
The compound 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, which is structurally similar to the specified molecule, demonstrates interesting temperature-dependent behaviors in its crystal structure. This compound crystallizes in a monoclinic P21/c space group, showcasing a seven-membered diazepine ring with approximate mirror symmetry. The planar thieno and phenyl rings are nearly perpendicular, with a significant dihedral angle. Notably, the methyl group exhibits disorder at room temperature but becomes progressively ordered at lower temperatures, indicating a temperature-driven transition in structural ordering. This property could have implications for the stability and reactivity of related compounds under varying thermal conditions G. Dutkiewicz, M. Kubicki, A. S. Dayananda, H. Yathirajan, A. Ramesha, 2012.
Synthesis and Pharmacological Properties
The synthesis and pharmacological exploration of thienodiazepines, a category closely related to the specified molecule, have been extensively studied. These compounds exhibit a range of activities, such as antipentylenetetrazole effects, attenuation of conflict behavior, inhibition of aggressive behavior, and muscle relaxant effects, without significant autonomic or neuroleptic side effects. This suggests their potential as anti-anxiety agents with distinct characteristics from benzodiazepines. The pharmacological profile of these compounds, including their rapid absorption and elimination half-life, underscores their relevance in therapeutic contexts and the importance of their structural characteristics in determining their biological activities T. Tsumagari, A. Nakajima, T. Fukuda, S. Shuto, T. Kenjo, Y. Morimoto, Y. Takigawa, 1978.
Vibrational Spectroscopic Analysis
The vibrational spectroscopic analysis of a compound similar to the specified molecule, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine, offers insight into its structural and electronic properties. Such analysis, combined with quantum mechanical methods, helps in understanding the molecular geometry, vibrational frequencies, and potential biological activities. This approach highlights the utility of spectroscopic techniques in elucidating the structural attributes that contribute to the pharmacological profiles of these compounds Tintu K. Kuruvilla, J. Prasana, S. Muthu, J. George, 2018.
特性
IUPAC Name |
methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPTVSGIOBODT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546344 |
Source


|
| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |
CAS RN |
100827-80-3 |
Source


|
| Record name | Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100827-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)
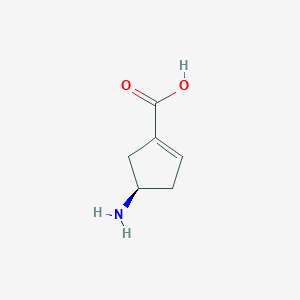
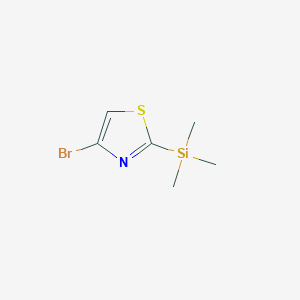
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
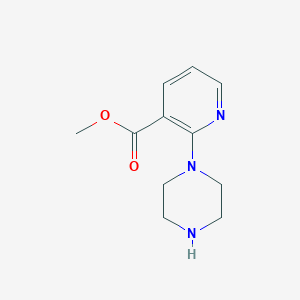
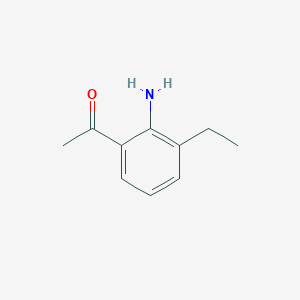
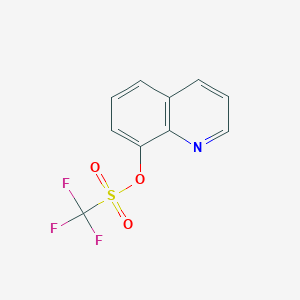

![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
